tert-Butyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride
Overview
Description
“tert-Butyl 4-(benzylamino)piperidine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1170424-76-6 . It has a molecular weight of 326.87 and its molecular formula is C17H27ClN2O2 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C17H26N2O2.ClH/c1-17(2,3)21-16(20)19-11-9-15(10-12-19)18-13-14-7-5-4-6-8-14;/h4-8,15,18H,9-13H2,1-3H3;1H . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a white to off-white powder . It has a molecular weight of 326.87 .Scientific Research Applications
Synthesis of Anticancer Drug Intermediates
Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is highlighted as a crucial intermediate for the synthesis of small molecule anticancer drugs. A high-yield synthetic method for this compound involves several steps, including nucleophilic substitution, oxidation, halogenation, and elimination reactions. This process underscores the compound's significance in developing anticancer therapeutics targeting the PI3K/AKT/mTOR pathway, a key player in cell growth and survival. This pathway's dysfunction is linked to cancer, emphasizing the importance of finding effective inhibitors (Zhang et al., 2018).
Enantioselective Synthesis
The compound's utility extends to the enantioselective synthesis of biologically active molecules. For example, an efficient and practical asymmetric synthesis route was developed for a derivative, showcasing its role in producing nociceptin antagonists. This method, including diastereoselective reduction and efficient isomerization, underscores the compound's versatility in synthesizing complex pharmacological agents with high stereoselectivity and purity, which is crucial for drug efficacy and safety (Jona et al., 2009).
Intermediate for Nociceptin Antagonists
Another specific application is in the synthesis of intermediates for nociceptin antagonists, highlighting the compound's role in addressing pain management and potentially other neurological conditions. This illustrates the compound's contribution to developing therapeutic agents aimed at modulating the nociceptin receptor, a critical target in pain and addiction medicine (Jona et al., 2009).
Synthesis of Fluorescent Dyes
Furthermore, tert-butyl derivatives have been explored for synthesizing novel fluorescent dyes, such as 4- Tert-butyl-1-(4'-dimethylaminobenzylideneamino)pyridinium perchlorate (BDPP). This dye exhibits unique properties like fluorescence quenching upon heating or in solution, and its transformation into non-fluorescent crystals upon physical pressure, showcasing the versatility of tert-butyl derivatives in material science and sensor technology (Gawinecki et al., 1993).
Safety and Hazards
This compound is considered hazardous and has been assigned the GHS07 pictogram . The associated hazard statements are H302, H312, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
tert-butyl 4-(benzylamino)piperidine-1-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2.ClH/c1-17(2,3)21-16(20)19-11-9-15(10-12-19)18-13-14-7-5-4-6-8-14;/h4-8,15,18H,9-13H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXUOWEAWDJQIBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80657056 | |
Record name | tert-Butyl 4-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1170424-76-6 | |
Record name | tert-Butyl 4-(benzylamino)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80657056 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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